Sodium 3-(diphenylphosphino)benzenesulfonate
Overview
Description
Sodium 3-(diphenylphosphino)benzenesulfonate is an organophosphorus compound with the molecular formula C18H14NaO3PS. It is a water-soluble phosphine ligand widely used in various chemical reactions and industrial applications. The compound is known for its ability to form stable complexes with transition metals, making it a valuable reagent in homogeneous catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sodium 3-(diphenylphosphino)benzenesulfonate typically involves the sulfonation of triphenylphosphine. One common method includes the following steps:
Starting Material: Triphenylphosphine is used as the starting material.
Formation of Triphenylphosphine Fluoborate: Triphenylphosphine is reacted with fluoboric acid in 1,4-dioxane to form triphenylphosphine fluoborate.
Monosulfonation: The triphenylphosphine fluoborate is then reacted with fuming sulfuric acid to achieve monosulfonation.
Formation of Sodium Salt: The resulting product is treated with sodium hydroxide to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity by minimizing the formation of disulfonated byproducts and employing efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(diphenylphosphino)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine ligand.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligand.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Sodium 3-(diphenylphosphino)benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, hydrogenation, and carbon-carbon coupling reactions.
Biology: The compound is employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: It is used in the development of anti-cancer agents and other therapeutic compounds.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of sodium 3-(diphenylphosphino)benzenesulfonate involves its ability to form stable complexes with transition metals. The phosphine ligand coordinates with the metal center, facilitating various catalytic processes. The sulfonate group enhances the water solubility of the compound, making it suitable for aqueous-phase reactions .
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine-3-sulfonic acid sodium salt
- Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
Sodium 3-(diphenylphosphino)benzenesulfonate is unique due to its combination of a phosphine ligand and a sulfonate group, providing both strong metal-binding properties and water solubility. This dual functionality makes it particularly valuable in aqueous-phase catalysis and other applications where solubility in water is essential .
Properties
CAS No. |
63995-75-5 |
---|---|
Molecular Formula |
C18H15NaO3PS |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
InChI Key |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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